4-Iodonaphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodonaphthalene-1-carbonitrile is an organic compound that belongs to the class of halogenated naphthalene derivatives It is characterized by the presence of an iodine atom and a nitrile group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodonaphthalene-1-carbonitrile typically involves the diazotization of 4-amino-1-naphthonitrile followed by a Sandmeyer reaction. The process begins with the treatment of 4-amino-1-naphthonitrile with hydrogen chloride and acetic acid in the presence of sodium nitrite at low temperatures (0°C). This results in the formation of a diazonium salt, which is then reacted with iodine and potassium iodide in water to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine and sodium nitrite.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodonaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation and Reduction: Reduction yields 4-aminonaphthalene-1-carbonitrile, while oxidation produces 4-iodonaphthalene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Iodonaphthalene-1-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodonaphthalene-1-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Iodonaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Chloronaphthalene-1-carbonitrile
Uniqueness
4-Iodonaphthalene-1-carbonitrile is unique due to the position of the iodine atom and the nitrile group on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the iodine atom at the 4-position can influence the compound’s electronic properties and its interactions with other molecules .
Eigenschaften
CAS-Nummer |
140456-96-8 |
---|---|
Molekularformel |
C11H6IN |
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
4-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
InChI-Schlüssel |
RMUURFZKCLOPQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)C#N |
Synonyme |
4-Iodonaphthalene-1-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.